(S)-1-(4-Chloro-2-(trifluoromethyl)phenyl)ethan-1-amine
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Overview
Description
(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step yields the desired amine compound.
Chiral Resolution: The racemic mixture obtained from the previous step is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding the effects of trifluoromethyl and chloro substituents on biological systems.
Medicine
In medicine, (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-[4-chloro-2-(difluoromethyl)phenyl]ethan-1-amine
- (1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-amine
- (1S)-1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-amine
Uniqueness
(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the chlorine atom provides opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
VRJFJMHXALWFOQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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